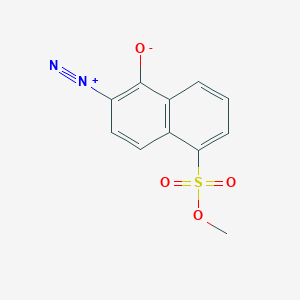
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound with the molecular formula C₁₁H₈N₂O₄S and a molecular weight of 264.257 g/mol . It is known for its unique structure, which includes a diazo group and a sulphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the reaction of 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride with methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride
Reagent: Methanol
Conditions: The reaction is typically conducted at room temperature with stirring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and photochemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo photolysis to generate reactive intermediates, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-diazo-1-oxo-1,2-dihydronaphthalene-5-sulphonate
- 1-Hydroxy-5-methoxysulfonyl-naphthalene-2-diazonium-betaine
- 6-Diazo-5-oxo-5,6-dihydro-naphthalene-1-sulphonate
Uniqueness
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific structural features, such as the presence of both a diazo group and a sulphonate ester. This combination imparts distinct reactivity and functional properties, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
59297-04-0 |
|---|---|
Molecular Formula |
C11H8N2O4S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-diazonio-5-methoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-18(15,16)10-4-2-3-8-7(10)5-6-9(13-12)11(8)14/h2-6H,1H3 |
InChI Key |
LKTWGVXHYIBDGK-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















